2-Aminoacridine
CAS No.: 581-28-2
Cat. No.: VC3766353
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 581-28-2 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | acridin-2-amine |
| Standard InChI | InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 |
| Standard InChI Key | UTXPWBKKZFLMPZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N |
Introduction
Chemical Identity and Structural Characteristics
2-Aminoacridine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . Also known as acridin-2-amine or 2-acridinamine, this compound features a planar tricyclic structure with an amino group (-NH₂) attached at the 2-position of the acridine ring system. The acridine backbone consists of a central pyridine ring fused with two benzene rings, creating a flat, aromatic structure capable of intercalating with DNA, which is a characteristic feature of many acridine derivatives and contributes to their biological activities.
Physical and Chemical Properties
2-Aminoacridine exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of this compound:
Table 1: Physicochemical Properties of 2-Aminoacridine
The compound's limited water solubility (9.712 mg/L at 24°C) indicates its relatively hydrophobic nature, which may influence its pharmaceutical formulation and bioavailability in aqueous biological environments. The reported pKa values, though marked as uncertain, suggest that 2-aminoacridine may exist in different protonation states depending on the pH of the solution, potentially affecting its interactions with biological molecules and cell membranes.
Synthesis and Production Methods
Industrial Production
2-Aminoacridine is commercially available from several chemical suppliers, as indicated in the price information available . The compound is typically produced in relatively small quantities for research purposes, rather than large-scale industrial production, reflecting its current use primarily in research settings rather than commercial applications.
Structure-Activity Relationships
Importance of Substitution Position
Research on acridine derivatives has demonstrated that the position of substitution on the acridine ring significantly influences biological activity. For 9-substituted acridines, substitution at position 9 has been shown to be crucial for DNA-binding and anti-proliferative effects . By extension, the amino substitution at position 2 in 2-aminoacridine may confer distinct biological properties compared to acridines substituted at other positions.
Electronic and Steric Effects
The amino group at position 2 likely influences the electronic distribution within the acridine ring system, potentially affecting:
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The compound's ability to intercalate with DNA
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Interactions with biological targets such as enzymes or receptors
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Acid-base properties and protonation state in biological environments
The relatively high cost and small packaging sizes suggest that 2-aminoacridine is primarily used for research purposes rather than industrial applications. The price variation between suppliers also indicates potential differences in purity or manufacturing processes.
Research Methodologies and Analytical Techniques
Characterization Methods
Standard analytical techniques used for characterizing 2-aminoacridine and similar compounds typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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UV-Visible spectroscopy
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X-ray crystallography for determining solid-state structure
Biological Assay Systems
For evaluating the biological activities of acridine derivatives, including potentially 2-aminoacridine, several assay systems are commonly employed:
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DNA binding assays to evaluate intercalation properties
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Cytotoxicity assays against various cancer cell lines
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Topoisomerase inhibition assays
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Cell cycle analysis by flow cytometry
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Apoptosis detection methods
These methodologies provide comprehensive data on both the physicochemical properties and biological activities of acridine derivatives.
Future Research Directions
Structure Optimization
Future research on 2-aminoacridine might focus on:
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Developing derivatives with enhanced water solubility while maintaining biological activity
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Exploring the effect of additional substituents on the acridine ring
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Creating conjugates with other bioactive molecules or targeting moieties
Biological Activity Exploration
Additional research directions could include:
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Comprehensive screening against diverse cancer cell lines
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Evaluation of topoisomerase inhibitory activity
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Investigation of potential antibacterial or antiparasitic activities
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Exploration as a chemical tool for biological imaging or affinity labeling
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